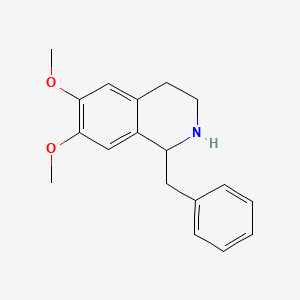
2-methyl-2-phenylpropane-1-sulfonyl chloride
Overview
Description
2-methyl-2-phenylpropane-1-sulfonyl chloride is an organic compound with the molecular formula C10H13ClO2S It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2) attached to a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2-phenylpropane-1-sulfonyl chloride typically involves the reaction of 2-Methyl-2-phenylpropanol with thionyl chloride (SOCl2). The reaction proceeds as follows:
C10H14O+SOCl2→C10H13ClO2S+HCl+SO2
This reaction is usually carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase. The reaction is exothermic, and the by-products (hydrogen chloride and sulfur dioxide) are typically removed by distillation or purging with an inert gas.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-methyl-2-phenylpropane-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, such as amines, alcohols, or thiols, to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form sulfonic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.
Reduction: Conducted in anhydrous ether or tetrahydrofuran (THF) under an inert atmosphere.
Oxidation: Performed in aqueous or organic solvents under acidic or basic conditions, depending on the oxidizing agent used.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Sulfides: Formed by reduction of the sulfonyl group.
Sulfonic Acids: Formed by oxidation of the sulfonyl group.
Scientific Research Applications
2-methyl-2-phenylpropane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs with antibacterial and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals, such as surfactants and polymers, due to its reactivity and versatility.
Mechanism of Action
The mechanism of action of 2-methyl-2-phenylpropane-1-sulfonyl chloride involves the formation of a reactive intermediate, typically a sulfonyl chloride, which can undergo nucleophilic attack by various nucleophiles. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used. For example, in the synthesis of sulfonamides, the sulfonyl chloride reacts with an amine to form a sulfonamide bond, which is a key structural motif in many biologically active compounds.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-phenylpropanoyl chloride: Similar structure but contains a carbonyl group instead of a sulfonyl group.
2-Methyl-2-phenylpropyl bromide: Similar structure but contains a bromine atom instead of a sulfonyl chloride group.
2-Methyl-2-phenylpropylsulfonic acid: Similar structure but contains a sulfonic acid group instead of a sulfonyl chloride group.
Uniqueness
2-methyl-2-phenylpropane-1-sulfonyl chloride is unique due to its sulfonyl chloride group, which imparts distinct reactivity compared to other similar compounds. This reactivity makes it a valuable intermediate in organic synthesis, allowing for the formation of a wide range of derivatives with diverse applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C10H13ClO2S |
|---|---|
Molecular Weight |
232.73 g/mol |
IUPAC Name |
2-methyl-2-phenylpropane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H13ClO2S/c1-10(2,8-14(11,12)13)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
InChI Key |
IPERXYAXUWWRNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CS(=O)(=O)Cl)C1=CC=CC=C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(2-thienyl)-](/img/structure/B8770188.png)






![1H-Pyrrolo[2,3-b]pyridine-2-methanamine, N,N-dimethyl-5-nitro-1-(phenylsulfonyl)-](/img/structure/B8770236.png)
